2-{[4-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]acetamide
Overview
Description
2-{[4-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]acetamide is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]acetamide involves multiple steps. One common method includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized by reacting 3,4-dimethoxybenzaldehyde with trifluoromethylpyrimidine under specific conditions.
Thioether Formation: The pyrimidine derivative is then reacted with a thiol compound to form the thioether linkage.
Acetamide Formation: The final step involves the reaction of the thioether with N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]acetamide under controlled conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are commonly used to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can occur at the pyrimidine ring, potentially forming dihydropyrimidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-{[4-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, particularly in cancer research.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways involved may vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- **2-{[4-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]acetamide
- **this compound
Uniqueness
This compound is unique due to its combination of functional groups, which confer specific chemical and biological properties. Its trifluoromethyl group, in particular, enhances its stability and lipophilicity, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-[4-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl-N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24F3N5O3S/c1-5-30-11-15(13(2)29-30)10-26-20(31)12-34-21-27-16(9-19(28-21)22(23,24)25)14-6-7-17(32-3)18(8-14)33-4/h6-9,11H,5,10,12H2,1-4H3,(H,26,31) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUAZRDCRKQYQNN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C)CNC(=O)CSC2=NC(=CC(=N2)C(F)(F)F)C3=CC(=C(C=C3)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24F3N5O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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